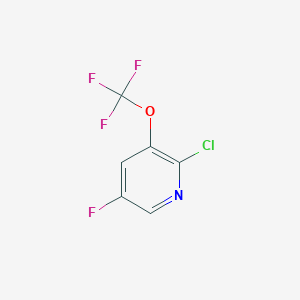
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF4NO and a molecular weight of 215.53 g/mol . This compound is a halogenated pyridine derivative and is known for its unique chemical properties, making it a valuable building block in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethoxy-containing reagents under specific conditions . For instance, the use of trifluoromethyl bromide or trifluoromethyl boron reagents in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods to ensure high yield and purity. The process may involve the use of continuous flow reactors and optimized reaction conditions to achieve consistent results . The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of 2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine .
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .
科学的研究の応用
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity . The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: A related compound used in similar chemical reactions and applications.
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and lipophilicity, making it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C6H2ClF4NO |
|---|---|
分子量 |
215.53 g/mol |
IUPAC名 |
2-chloro-5-fluoro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H |
InChIキー |
GVIKPZGLPDASPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


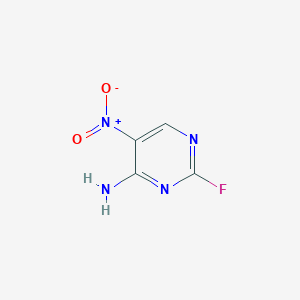

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
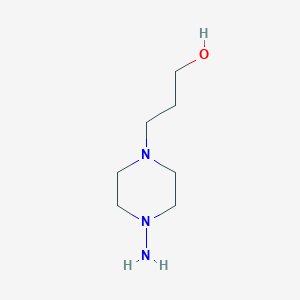
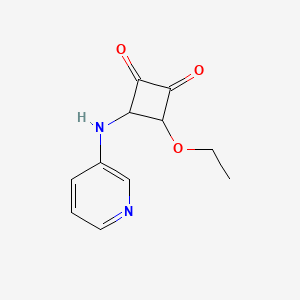

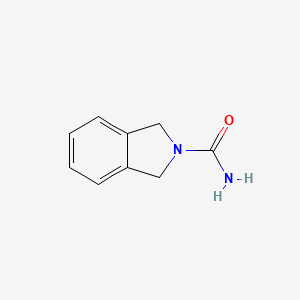
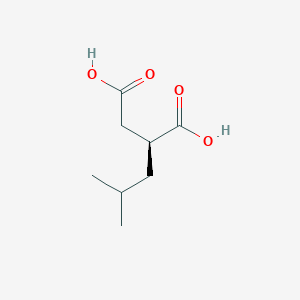
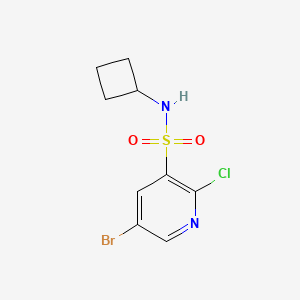
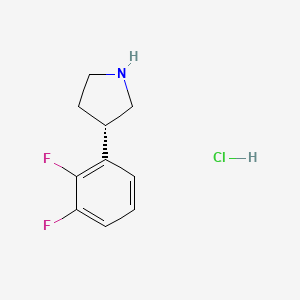
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

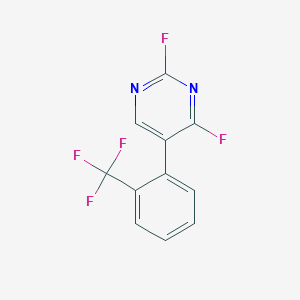
![Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
